molecular formula C₁₆H₃₂O₂S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2

Tetradecylthioacetic acid

Cat. No. B017306
CAS RN: 2921-20-2
M. Wt: 288.5 g/mol
InChI Key: IPBCWPPBAWQYOO-UHFFFAOYSA-N
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Description

Tetradecylthioacetic acid (TTA) is a modified fatty acid that has gained attention in research due to its unique chemical structure and potential therapeutic effects. It has been shown to have implications in lipid metabolism, inflammation, and oxidative stress, among other areas.

Synthesis Analysis

While specific synthesis methods for TTA are not detailed in the provided studies, the general approach to synthesizing modified fatty acids like TTA typically involves chemical modifications of existing fatty acids or their analogs. These modifications can introduce functional groups that alter the fatty acid's physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of TTA is characterized by the presence of a thioacetic acid group attached to a long alkyl chain. This structural modification significantly impacts its biological activity, making it non-beta-oxidizable and influencing its interaction with various metabolic pathways.

Chemical Reactions and Properties

TTA's chemical properties are shaped by its thioacetic group, contributing to its antioxidant and anti-inflammatory actions. This compound interacts with reactive oxygen species, reducing lipid peroxidation and interacting with superoxide radicals, showcasing its potential as an antioxidant (Muna et al., 2000).

Physical Properties Analysis

The physical properties of TTA, such as its solubility and melting point, are not explicitly discussed in the provided literature. However, these properties would be influenced by the fatty acid's modified structure, affecting its behavior in biological systems and its application in research and therapy.

Chemical Properties Analysis

TTA exhibits unique chemical properties due to its synthetic structure. It has been shown to inhibit lipid peroxidation and interact with superoxide radicals, highlighting its potential as an antioxidant. Furthermore, TTA's effects on lipid metabolism are significant, with studies showing its capacity to alter lipid profiles and improve insulin sensitivity in animal models (L. Madsen et al., 2002).

Scientific Research Applications

  • Lipid Metabolism and Obesity : TTA is known for its hypolipidemic effects. Frøyland et al. (1996) reported that TTA reduces triacylglycerol secretion from rat hepatocytes, stimulating fatty acid oxidation and leading to hypolipidemic effects, mitochondrial, and peroxisome growth (Frøyland et al., 1996). Madsen et al. (2002) found that TTA prevents high-fat diet-induced adiposity and insulin resistance in rats, potentially due to increased hepatic fatty acid oxidation and ketogenesis (Madsen et al., 2002).

  • Antioxidant Defense : Wergedahl et al. (2008) demonstrated that long-term treatment with TTA improves antioxidant defense in obese rats by increasing hydrogen peroxide production and decreasing malondialdehyde, alongside modifying serum fatty acid profiles (Wergedahl et al., 2008).

  • Diabetes Management : Løvås et al. (2009) showed that TTA effectively reduces dyslipidemia in male patients with type 2 diabetes mellitus, possibly through dual PPAR/ activation and increased mitochondrial fatty acid oxidation (Løvås et al., 2009).

  • Cardiovascular Health : Vik et al. (2013) reported that TTA reduces atherosclerosis in apoE-/- mice by improving mitochondrial function and triggering triacylglycerol catabolism, independent of changes in plasma cholesterol (Vik et al., 2013). Pettersen et al. (2001) found that local delivery of TTA reduces coronary stenosis after angioplasty in minipigs, likely due to its antioxidant and anti-inflammatory properties (Pettersen et al., 2001).

  • Cancer Research : Yalçın et al. (2010) found that tetraiodothyroacetic acid (a derivative of TTA) effectively inhibits the growth of human follicular thyroid cell carcinoma in both a chick chorioallantoic membrane model and a mouse xenograft model (Yalçın et al., 2010).

  • Immunomodulation : Aukrust et al. (2003) indicated that TTA has potential immunomodulatory properties, which could benefit atherosclerotic disorders by reducing inflammation (Aukrust et al., 2003).

  • Psoriasis Treatment : Morken et al. (2011) suggested that TTA has both hypolipidemic and anti-inflammatory effects in psoriasis patients, indicating potential therapeutic benefits for a subgroup of these patients (Morken et al., 2011).

properties

IUPAC Name

2-tetradecylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCWPPBAWQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040759
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecylthioacetic acid

CAS RN

2921-20-2
Record name Tetradecylthioacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxymethylthio)tetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetradecylthio)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRADECYLTHIOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
M Westergaard, J Henningsen, I Kratchmarova… - Journal of Investigative …, 2001 - Elsevier
… Tetradecylthioacetic acid activated all human PPAR … Administration of tetradecylthioacetic acid resulted in a dramatic … Our results indicate that tetradecylthioacetic acid may affect …
Number of citations: 295 www.sciencedirect.com
L Madsen, M Guerre-Millo, EN Flindt, K Berge… - Journal of lipid …, 2002 - ASBMB
Tetradecylthioacetic acid (TTA) is a non-β-oxidizable fatty acid analog, which potently regulates lipid homeostasis. Here we evaluate the ability of TTA to prevent diet-induced and …
Number of citations: 82 www.jlr.org
DK Asiedu, L Frøyland, H Vaagenes, Ø Lie… - … et Biophysica Acta (BBA …, 1996 - Elsevier
… Prolonged supplementation of tetradecylthioacetic acid caused … Tetradecylthioacetic acid administration affected the fatty … Compared to liver a large amount of tetradecylthioacetic acid …
Number of citations: 42 www.sciencedirect.com
ZA Muna, BJ Bolann, X Chen, J Songstad… - Free Radical Biology and …, 2000 - Elsevier
Reactive oxygen species are thought to induce cellular damage and to play a pathological role in several human diseases. Tetradecylthioacetic acid (TTA) was previously reported to …
Number of citations: 26 www.sciencedirect.com
E Raspé, L Madsen, AM Lefebvre, I Leitersdorf… - Journal of lipid …, 1999 - ASBMB
… In vivo administration of tetradecylthioacetic acid (TTA) to rats led to a significant decrease in liver apolipoproteins apoA-I, A-II, A-IV, and C-III mRNA levels, and to an increase of liver …
Number of citations: 166 www.jlr.org
RJ Pettersen, M Salem, J Skorve, RJ Ulvik… - Journal of …, 2008 - journals.lww.com
This study describes the clinical, hematological, and biochemical safety of tetradecylthioacetic acid (TTA). A total of 18 healthy volunteers were included. Subjects were randomly …
Number of citations: 15 journals.lww.com
T Morken, P Bohov, J Skorve, R Ulvik… - … Journal of Clinical …, 2011 - Taylor & Francis
Tetradecylthioacetic acid (TTA) is a bioactive 3-thia fatty acid, giving hypolipidemic response, inhibiting the proliferation and increasing the differentiation of normal adult epidermal …
Number of citations: 24 www.tandfonline.com
H Vaagenes, L Madsen, E Dyrøy, M Elholm… - Biochemical …, 1999 - Elsevier
… To investigate whether the hypolipidemic effect occurred independently of induced peroxisomal β-oxidation, we fed rats 2-methyl-tetradecylthioacetic acid. This compound increased the …
Number of citations: 25 www.sciencedirect.com
ZA Muna, K Doudin, J Songstad, RJ Ulvik… - … , and vascular biology, 1997 - Am Heart Assoc
… Tetradecylthioacetic acid (TTA), incorporated into the LDL particle and increased the lag time of copper ion induced LDL oxidation in a dose-dependent manner. 80 μmol/L TTA reduced …
Number of citations: 21 www.ahajournals.org
S Hexeberg, L Frøyland, DK Asiedu, A Demoz… - Journal of molecular and …, 1995 - Elsevier
… lower in the tetradecylthioacetic acid group compared to the … by 430% in the tetradecylthioacetic acid group compared to … (0.514 f0.032% in tetradecylthioacetic acid v 0.3 18 f0.007% in …
Number of citations: 16 www.sciencedirect.com

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